[2-(trimethylsilylmethyl)phenyl]methyl acetate
Description
Properties
IUPAC Name |
[2-(trimethylsilylmethyl)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-11(14)15-9-12-7-5-6-8-13(12)10-16(2,3)4/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBKIOUMLDCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylbenzyl Alcohol
The synthesis begins with 2-methylbenzyl alcohol, which undergoes bromination at the methyl group. Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride at 80°C for 6–8 hours yields 2-(bromomethyl)benzyl alcohol.
Reaction Conditions :
-
Solvent : CCl
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Temperature : 80°C
-
Yield : 85–90%
Silylation via Nucleophilic Substitution
The brominated intermediate reacts with trimethylsilyl chloride (MeSiCl) in the presence of a phase-transfer catalyst. Adapting methods from trimethylsilyl acetate synthesis, tetrabutylammonium bromide (TBAB) facilitates the substitution in a toluene-DMF biphasic system.
Procedure :
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Combine 2-(bromomethyl)benzyl alcohol (1.0 mol), MeSiCl (1.1 mol), TBAB (0.005 mol), and anhydrous KCO (2.0 mol) in toluene (500 mL).
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Reflux at 110°C for 4–6 hours.
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Filter and concentrate to isolate 2-(trimethylsilylmethyl)benzyl alcohol.
Key Parameters :
Esterification to this compound
Acetylation of the Benzyl Alcohol Intermediate
The alcohol is esterified using acetic anhydride under catalytic conditions. Pyridine or 4-dimethylaminopyridine (DMAP) enhances reactivity while neutralizing HCl byproducts.
Procedure :
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Dissolve 2-(trimethylsilylmethyl)benzyl alcohol (1.0 mol) in dry DMF (300 mL).
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Add acetic anhydride (1.2 mol) and DMAP (0.1 mol).
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Stir at 25°C for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimized Conditions :
Alternative Pathways and Comparative Analysis
Direct Silylation of 2-(Acetoxymethyl)benzyl Chloride
An alternative route involves silylating 2-(chloromethyl)benzyl acetate. However, this method faces challenges due to the ester’s susceptibility to nucleophilic attack. Using trimethylsilyl magnesium bromide in THF at -78°C minimizes side reactions:
Reaction Profile :
Phase-Transfer Catalyzed One-Pot Synthesis
Combining silylation and esterification in a single pot using TBAB and DMF improves efficiency. This method, inspired by trimethylsilyl acetate synthesis, reduces steps but requires precise stoichiometry:
One-Pot Procedure :
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Mix 2-(bromomethyl)benzyl alcohol (1.0 mol), MeSiCl (1.1 mol), acetic anhydride (1.2 mol), TBAB (0.005 mol), and KCO (2.5 mol) in DMF.
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Heat at 80°C for 8 hours.
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Isolate via distillation (b.p. 150–155°C under vacuum).
Outcomes :
Critical Analysis of Reaction Parameters
Solvent Effects
Catalytic Systems
Temperature and Time
-
Silylation : Optimal at 80–110°C (4–6 h). Higher temperatures degrade silyl groups.
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Esterification : Efficient at 25°C (12 h) or 80°C (2 h under vacuum).
Scalability and Industrial Feasibility
Cost-Benefit Analysis
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Raw Materials : MeSiCl ($120/kg) and acetic anhydride ($50/kg) dominate costs.
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Solvent Recovery : DMF and toluene can be recycled via distillation, reducing expenses by 20–25%.
Chemical Reactions Analysis
Types of Reactions
[2-(Trimethylsilylmethyl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trimethylsilylmethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: [2-(Trimethylsilylmethyl)phenyl]acetic acid.
Reduction: [2-(Trimethylsilylmethyl)phenyl]methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(trimethylsilylmethyl)phenyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(trimethylsilylmethyl)phenyl]methyl acetate involves its interaction with specific molecular targets, depending on the reaction or application. For example, in oxidation reactions, the acetate group is targeted by oxidizing agents, leading to the formation of carboxylic acids. The trimethylsilylmethyl group can act as a protecting group, stabilizing reactive intermediates during synthesis.
Comparison with Similar Compounds
Similar Compounds
[2-(Trimethylsilylmethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an acetate ester.
[2-(Trimethylsilylmethyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.
[2-(Trimethylsilylmethyl)phenyl]methyl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
[2-(Trimethylsilylmethyl)phenyl]methyl acetate is unique due to its combination of a trimethylsilylmethyl group and an acetate ester, which provides distinct reactivity and functionalization options. This makes it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
[2-(trimethylsilylmethyl)phenyl]methyl acetate, with the CAS number 100642-59-9, is a compound of interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a phenyl ring substituted with a trimethylsilylmethyl group and an acetate moiety. This configuration may influence its solubility, stability, and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cellular proliferation.
- Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antioxidant Effects | Reduces oxidative stress in cellular models. |
| Enzyme Inhibition | Potentially inhibits lipase and other metabolic enzymes. |
| Anti-inflammatory Effects | May reduce inflammation markers in vitro. |
| Cytotoxicity | Exhibits selective cytotoxicity against certain cancer cell lines. |
Study 1: Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various acetates, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a protective agent against oxidative damage.
Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on pancreatic lipase demonstrated a dose-dependent inhibition. This finding is crucial for developing anti-obesity treatments as it suggests that the compound could help manage lipid absorption in the gastrointestinal tract .
Study 3: Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound exhibits selective cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [2-(trimethylsilylmethyl)phenyl]methyl acetate, and how can purity be ensured?
- Synthesis : The compound can be synthesized via esterification of [2-(trimethylsilylmethyl)phenyl]acetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (e.g., reflux at 80–100°C for 6–12 hours) should be optimized to maximize yield .
- Purity Assurance : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for research use) .
Q. How should this compound be stored to maintain stability?
- Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as the trimethylsilyl group may hydrolyze under acidic or basic conditions. Monitor degradation via periodic NMR or FTIR analysis .
Q. What safety precautions are necessary when handling this compound?
- The compound is classified as an irritant (Xi). Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Conduct a Design of Experiments (DoE) approach to test variables:
- Catalysts : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., BF₃·OEt₂).
- Solvents : Evaluate polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (toluene).
- Temperature : Test reflux conditions (80–120°C) with reaction time (4–24 hours).
Q. How can contradictory data in spectral analysis (e.g., NMR shifts) be resolved?
- Case Example : If ¹H NMR shows unexpected splitting patterns, consider:
- Dynamic effects : Rotameric equilibria of the acetate group may cause signal broadening. Analyze variable-temperature NMR (VT-NMR) to confirm.
- Impurities : Use 2D NMR (COSY, HSQC) to distinguish between compound signals and impurities. Cross-validate with high-resolution MS .
Q. What computational methods are suitable for modeling the reactivity of the trimethylsilyl group in this compound?
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Predict hydrolysis pathways under acidic/basic conditions.
- Analyze steric effects of the trimethylsilyl group on reaction intermediates.
Q. How might the trimethylsilyl group influence biological activity in preliminary assays?
- The trimethylsilyl group enhances lipophilicity, potentially improving membrane permeability. Test in vitro assays (e.g., Caco-2 cell monolayers) for permeability and compare with non-silylated analogs. Use LC-MS to quantify cellular uptake .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
